molecular formula C16H11FN2O3 B1343931 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid CAS No. 763114-26-7

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

Cat. No. B1343931
CAS RN: 763114-26-7
M. Wt: 298.27 g/mol
InChI Key: PAXLJNGPFJEKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (FDPA) is a synthetic compound that has been studied for its potential applications in many areas of scientific research. FDPA is a fluorinated derivative of phthalic acid, and has been found to possess unique properties that make it a valuable tool for laboratory experiments. FDPA is a white crystalline solid with a melting point of 204-206°C and a molecular weight of 254.21 g/mol. It is soluble in water, methanol, and ethanol, and is stable under normal storage conditions.

Scientific Research Applications

PET Imaging Application

A study by Wang et al. (2014) describes the synthesis of a fluorine-18-labeled analogue of bexarotene for PET imaging, involving 2-fluoro-4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoic acid. This compound was developed for retinoid X receptor imaging and demonstrated a specific activity at the end of bombardment, highlighting its potential in PET imaging applications (Wang, Davis, Gao, & Zheng, 2014).

Synthesis of Novel Fluorophores

Singh and Singh (2008) reported the synthesis of novel fluorophores, including compounds structurally related to 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. These fluorophores have shown promising fluorescence signals in the UV-visible region, suggesting their application in labeling and imaging studies (Singh & Singh, 2008).

Anticancer Activities

Tian, Xie, and Liao (2020) synthesized a series of this compound derivatives and evaluated their anticancer activities. They found that these compounds, particularly compound 4, exhibited potent inhibitory activities against BRCA1/2-proficient cells, suggesting a promising role in cancer treatment (Tian, Xie, & Liao, 2020).

Synthesis of Conjugated Arylpropenylidene-1,3-diazin-2-ones

Sekiet al. (2008) explored the synthesis of highly conjugated Arylpropenylidene-1,3-diazin-2-ones through a photoreaction involving 5-fluoro-l,3-dimethyluracil and various naphthalenes. Their study provided valuable insights into novel aromatic Paterno-Buchi type cycloadditions, which can be pertinent in the development of new compounds for various scientific applications (Seki, Aizawa, Sugaoi, Kimura, & Ohkura, 2008).

Manufacturing Process for Olaparib Intermediate

Chen et al. (2022) reported a scalable and economical process for synthesizing this compound, a key intermediate in the production of Olaparib, a cancer treatment drug. This study contributes to the understanding of cost-effective and environmentally friendly production methods for pharmaceutical intermediates (Chen, Wang, Liu, Zhang, Li, Bian, Qiao, & Li, 2022).

Synthesis of Mono- and Difluoronaphthoic Acids

Tagat et al. (2002) discussed the synthesis of various mono- and difluoronaphthoic acids. While not directly involving this compound, this research contributes to the broader understanding of fluorinated benzoic acid derivatives, which are crucial in various biological and pharmaceutical contexts (Tagat, McCombie, Nazareno, Boyle, Kozlowski, Chackalamannil, Josien, Wang, & Zhou, 2002).

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is the Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.

Mode of Action

This compound selectively binds to and inhibits PARP . By inhibiting PARP, it prevents the repair of single-strand DNA breaks . This inhibition leads to the accumulation of DNA damage, resulting in cell death, particularly in cells with defective DNA repair mechanisms.

Biochemical Pathways

The inhibition of PARP affects the DNA repair pathwayThese breaks can lead to cell death, especially in cells lacking the ability to repair double-strand breaks .

Pharmacokinetics

The compound is described as a solid at room temperature, suggesting it could be administered orally

Result of Action

The result of the action of this compound is the induction of cell death in cells with defective DNA repair mechanisms . This makes it a potential therapeutic agent for the treatment of certain types of cancer.

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of PARP. PARP inhibitors are crucial in cancer therapy as they prevent cancer cells from repairing their DNA, leading to cell death. The compound interacts with the PARP enzyme by binding to its catalytic domain, thereby inhibiting its activity. This interaction is essential for the compound’s effectiveness in disrupting DNA repair mechanisms in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces cell death by inhibiting DNA repair, leading to the accumulation of DNA damage. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound disrupts the normal function of PARP, resulting in the activation of cell death pathways such as apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of PARP. The compound binds to the catalytic domain of PARP, preventing the enzyme from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition leads to the accumulation of single-strand breaks in DNA, which, if not repaired, can result in double-strand breaks and ultimately cell death. The compound’s ability to inhibit PARP activity is crucial for its therapeutic potential in cancer treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH. Over time, the compound may degrade, leading to a reduction in its effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting DNA repair and inducing cell death in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP activity without causing significant toxicity. At higher doses, the compound can induce toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA repair and cell death. The compound interacts with enzymes such as PARP, leading to the inhibition of its activity. This interaction affects metabolic flux and metabolite levels, particularly those involved in DNA repair processes. The compound’s role in these pathways is crucial for its effectiveness in cancer therapy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to reach its target sites, such as the nucleus where PARP is located, is essential for its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on PARP. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus is critical for its role in inhibiting DNA repair and inducing cell death in cancer cells .

properties

IUPAC Name

2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-7H,8H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXLJNGPFJEKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647416
Record name 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

763114-26-7
Record name 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=763114-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylidenemethyl)benzonitrile in water (200 ml) was added aqueous sodium hydroxide (26.1 g in 50 ml water) solution and the reaction mixture was heated under nitrogen to 90° C. for 30 minutes. The reaction mixture was partially cooled to 70° C., and hydrazine hydrate (100 ml) was added and stirred for 18 hours at 70° C. The reaction was cooled to room temperature and acidified with 2M HCl to pH 4. The mixture was stirred for 10 min and filtered. The resulting solid was washed with water, hexane, ether, ethyl acetate and dried to yield 2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid as a pale pink powder (30.0 g, 77%). m/z [M+1]+ 299 (96% purity), δH 4.4 (2H, s), 7.2-7.3 (1H, m), 7.5-7.6 (1H, m), 7.8-8.0 (4H, m), 8.2-8.3 (1H, m), 12.6 (1H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzonitrile (ED) (9.60 g, 34.37 mmol) and water (40 ml) were stirred at 20° C. 2M Sodium hydroxide (36 ml, 72.00 mmol) was added, the reaction mixture warmed to 90° C. and held at this temperature overnight. The reaction mixture was cooled to room temperature and filtered. The filter pad was washed with water (10 ml) and the combined filtrate added to 2M HCl (56 ml, 112.00 mmol) at 60° C. over 40 minutes. The resulting suspension was cooled to 50° C. and filtered, washed with water (57 ml) and dried in vacuo at up to 60° C. to give the title compound as a white solid (9.72 g).
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Name
Quantity
56 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
Reactant of Route 3
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
Reactant of Route 5
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
Reactant of Route 6
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.